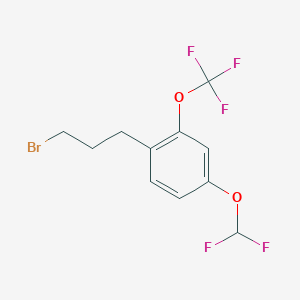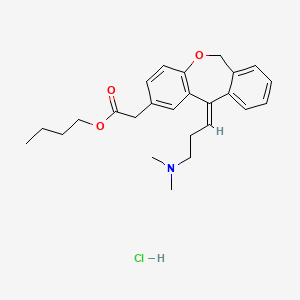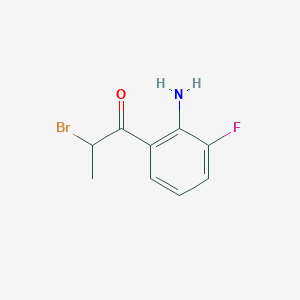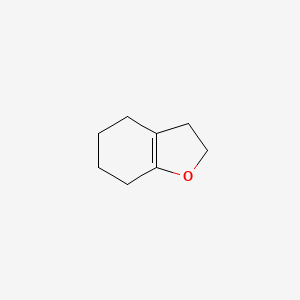
Benzofuran, 2,3,4,5,6,7-hexahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzofuran, 2,3,4,5,6,7-hexahydro- is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the saturation of the furan ring, making it a hexahydro derivative.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7-hexahydrobenzofuran can be achieved through several methods. One common approach involves the three-component condensation of 2-bromodimedone, aromatic aldehydes, and malononitrile. This reaction is carried out in ethanolic pyridine in the presence of catalytic amounts of piperidine. The mixture is heated at 75°C for 2–2.5 hours, resulting in the formation of functional derivatives of 2,3,4,5,6,7-hexahydrobenzofuran .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The key transformations in the total synthesis include copper-mediated and palladium-catalyzed coupling reactions, as well as iodocyclization processes .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5,6,7-Hexahydrobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated compounds.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of 2,3,4,5,6,7-hexahydrobenzofuran, such as cyano, ester, amide, or imide ester groups .
Aplicaciones Científicas De Investigación
2,3,4,5,6,7-Hexahydrobenzofuran has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits antibacterial, antioxidant, and anti-inflammatory activities.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3,4,5,6,7-hexahydrobenzofuran involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to the presence of functional groups such as halogens, nitro, and hydroxyl groups at specific positions on the benzofuran ring . These functional groups enhance the compound’s ability to inhibit bacterial growth by interfering with essential bacterial enzymes and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran: The parent compound with an unsaturated furan ring.
Tetrahydrobenzofuran: A partially saturated derivative with four hydrogen atoms added to the furan ring.
Dihydrobenzofuran: A derivative with two hydrogen atoms added to the furan ring.
Uniqueness
2,3,4,5,6,7-Hexahydrobenzofuran is unique due to its fully saturated furan ring, which imparts different chemical and biological properties compared to its unsaturated and partially saturated counterparts. This saturation enhances its stability and alters its reactivity, making it suitable for specific applications in medicinal chemistry and industrial processes .
Propiedades
Número CAS |
10198-28-4 |
|---|---|
Fórmula molecular |
C8H12O |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
2,3,4,5,6,7-hexahydro-1-benzofuran |
InChI |
InChI=1S/C8H12O/c1-2-4-8-7(3-1)5-6-9-8/h1-6H2 |
Clave InChI |
BNVMAOANLNTNBL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)CCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


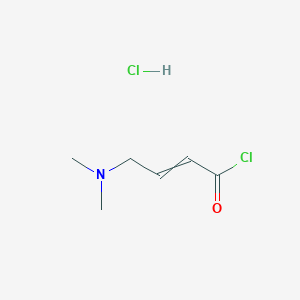




![4-[2-[(3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B14073067.png)
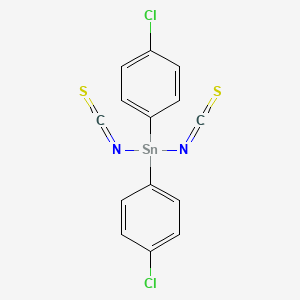
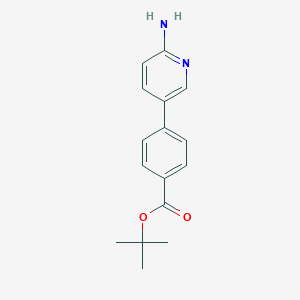
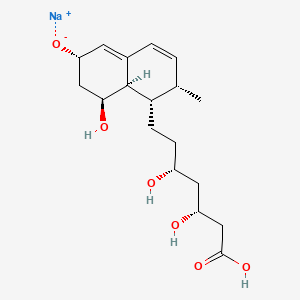
![3-[2-[2-(4-Cyanophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid](/img/structure/B14073086.png)
